molecular formula C11H12ClNO2 B7826469 (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B7826469
M. Wt: 225.67 g/mol
InChI Key: HVRGJVQUOZZZAS-AATRIKPKSA-N
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Description

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chalcone Derivatives

(E)-1-(2-Hydroxyphenyl)-3-(N,N-dimethylamino)prop-2-en-1-one, a compound closely related to (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, is used in the synthesis of various chalcone derivatives. These include 3-allylchromones, homoisoflavones, and bischromones, which are produced through reactions with different bromides and by deformylative allylation or benzylation of 3-formylchromone (Panja, Maiti, & Bandyopadhyay, 2010).

Ligand for Copper-Catalyzed Reactions

This compound serves as an efficient ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. It facilitates reactions under mild conditions and demonstrates broad functional-group compatibility (Cheng, Sun, Wan, & Sun, 2009).

Nonlinear Optical Properties

3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a novel chalcone derivative, exhibits interesting nonlinear optical properties. Its behavior in chloroform changes from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Anti-Cancer Activity

Ru(II) complexes with substituted chalcone ligands, including a derivative of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, have been synthesized and tested for anti-cancer activity against breast cancer cell lines. Some compounds demonstrated significant cytotoxicity and potential as chemotherapeutics (Singh et al., 2016).

Fluorophore Synthesis

(E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) was synthesized and studied for its solvatochromic properties. DPHP shows a red shift in absorption and fluorescence emission maximum with increasing solvent polarity, suggesting its use as a probe and quencher for critical micelle concentration determination (Khan, Asiri, & Aqlan, 2016).

Electro-Optical Properties

Chalcone derivatives, including (E)-1-(2,5-Dimethyl-3-Thienyl)-3-(2-hydroxyphenyl)prop-2-en-1-one and (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-Thienyl)prop-2-en-1-one, have been studied for their electro-optical properties. They exhibit significant charge transport nature, important for developing new materials with potential applications in optoelectronics (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2017).

Synthesis of Novel Diethyl Phosphonochromone

The chemical reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one was explored to synthesize novel compounds like diethyl 2-phosphonochromone, which could have various chemical applications (Ali, Assiri, Yahia, & Zahran, 2019).

properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRGJVQUOZZZAS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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